molecular formula C12H17NOS B15261413 N-(4-methoxyphenyl)thian-3-amine

N-(4-methoxyphenyl)thian-3-amine

Cat. No.: B15261413
M. Wt: 223.34 g/mol
InChI Key: AIGPYPXVHWYSAG-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)thian-3-amine is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a thian-3-amine core substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)thian-3-amine typically involves the reaction of 4-methoxyaniline with thian-3-amine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)thian-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(4-methoxyphenyl)thian-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)naphthalen-2-amine: This compound has a similar structure but with a naphthalene core instead of a thian-3-amine core.

    4-methoxyamphetamine: Although structurally different, it shares the methoxyphenyl group and has similar biological activities.

Uniqueness

N-(4-methoxyphenyl)thian-3-amine is unique due to its thian-3-amine core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)thian-3-amine

InChI

InChI=1S/C12H17NOS/c1-14-12-6-4-10(5-7-12)13-11-3-2-8-15-9-11/h4-7,11,13H,2-3,8-9H2,1H3

InChI Key

AIGPYPXVHWYSAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCSC2

Origin of Product

United States

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